4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group, a furan ring, and a hydrazone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Preparation of 3-methylphenoxyacetic acid: This can be achieved through the reaction of 3-methylphenol with chloroacetic acid in the presence of a base.
Formation of 3-methylphenoxyacetyl hydrazide: The acid is then converted to its hydrazide by reacting with hydrazine hydrate.
Synthesis of the hydrazone intermediate: The hydrazide is reacted with an appropriate aldehyde or ketone to form the hydrazone.
Coupling with 3-(2-furyl)-2-propenoic acid: The final step involves the coupling of the hydrazone intermediate with 3-(2-furyl)-2-propenoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but lacks the hydrazone and furan components.
Methylcyclohexane: A simpler hydrocarbon with different functional groups.
Uniqueness
4-[(E)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE is unique due to its combination of a phenyl group, a furan ring, and a hydrazone linkage, which confer distinct chemical and biological properties.
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H20N2O5 |
---|---|
Molecular Weight |
404.4g/mol |
IUPAC Name |
[4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C23H20N2O5/c1-17-4-2-5-21(14-17)29-16-22(26)25-24-15-18-7-9-20(10-8-18)30-23(27)12-11-19-6-3-13-28-19/h2-15H,16H2,1H3,(H,25,26)/b12-11+,24-15+ |
InChI Key |
VGCKWUAYSBMKKE-YYTNQIMQSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=CO3 |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.